molecular formula C28H28N2O5S B11625442 ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11625442
M. Wt: 504.6 g/mol
InChI Key: PCTSJWPFDBWXDI-XTQSDGFTSA-N
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Description

Ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C28H28N2O5S and its molecular weight is 504.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-{(3E)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrolidine moiety, which is known for contributing to various biological activities. The presence of hydroxymethyl and dioxo groups enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The thiazole moiety is often associated with cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on cell proliferation in cancer models:

CompoundCell LineIC50 (µM)
Compound AHT291.61 ± 1.92
Compound BJurkat1.98 ± 1.22
Ethyl Thiazole DerivativeA431< Doxorubicin

The structure activity relationship (SAR) indicates that the presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity, likely due to improved interactions with cellular targets .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. For example, derivatives containing similar structural elements have demonstrated significant protection against seizure models, suggesting that this compound may possess similar effects .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties as well. Thiazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibitory assays indicate that related compounds exhibit potent COX-II inhibition .

Case Studies

In a recent study assessing the efficacy of various thiazole derivatives against cancer cell lines, ethyl thiazole derivatives were found to exhibit promising results in inhibiting tumor growth. The study utilized both in vitro and in vivo models to evaluate the therapeutic potential of these compounds.

In Vitro Study

A panel of cancer cell lines was treated with varying concentrations of ethyl thiazole derivative:

Concentration (µM)Cell Viability (%)
0.185
160
1025

The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an antitumor agent .

In Vivo Study

Animal models treated with the compound demonstrated significant tumor reduction compared to controls. This suggests that the compound not only acts at the cellular level but may also have systemic effects conducive to cancer treatment.

Properties

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O5S/c1-6-35-27(34)25-17(5)29-28(36-25)30-22(19-13-11-18(12-14-19)15(2)3)21(24(32)26(30)33)23(31)20-9-7-16(4)8-10-20/h7-15,22,31H,6H2,1-5H3/b23-21+

InChI Key

PCTSJWPFDBWXDI-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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